

A Comparative Guide: 2-Morpholinoethanol vs. N-methylmorpholine as Catalysts

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Compound of Interest

Compound Name: 2-Morpholinoethanol

Cat. No.: B138140

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For Researchers, Scientists, and Drug Development Professionals

In the landscape of industrial and synthetic chemistry, the selection of an appropriate catalyst is critical for optimizing reaction efficiency, selectivity, and overall process economics. Among the vast array of available catalysts, morpholine derivatives have carved out a significant niche as versatile tertiary amine catalysts. This guide provides an in-depth, objective comparison of two such derivatives: **2-Morpholinoethanol** and N-methylmorpholine. This document aims to furnish researchers, scientists, and drug development professionals with the necessary data and experimental insights to make informed decisions for their specific applications.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physicochemical properties of a catalyst is paramount to predicting its behavior in a reaction system. The following table summarizes the key properties of **2-Morpholinoethanol** and N-methylmorpholine.

Property	2-Morpholinoethanol	N-methylmorpholine	Reference(s)
Molecular Formula	C ₆ H ₁₃ NO ₂	C ₅ H ₁₁ NO	[1][2]
Molecular Weight	131.17 g/mol	101.15 g/mol	[1][3]
Appearance	Clear colorless to yellow liquid	Colorless to pale yellow liquid	[3][4]
Boiling Point	227 °C	115-116 °C	[3][4]
Melting Point	-1 °C	-66 °C	[3][4]
Density	1.083 g/mL at 25 °C	0.92 g/cm ³ at 20 °C	[3][4]
pKa of Conjugate Acid	~9.0 (estimated)	7.4	[3]
Water Solubility	Miscible	Miscible	[3][5]

Catalytic Performance in Polyurethane Foam Production

Both **2-Morpholinoethanol** and N-methylmorpholine are utilized as catalysts in the production of polyurethane foams. Their primary role is to accelerate the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate). The balance between these two reactions is crucial in determining the final properties of the foam, such as its density, cell structure, and mechanical strength.

N-methylmorpholine is a well-established medium-strength tertiary amine catalyst in polyurethane foam production.[2] It is known to provide a good balance between the gelling and blowing reactions. Computational studies have suggested that N-methylmorpholine is a more effective catalyst for urethane formation compared to unsubstituted morpholine, which can be attributed to the electronic effects of the N-methyl group influencing the basicity and nucleophilicity of the nitrogen atom.[6]

2-Morpholinoethanol, also a tertiary amine, possesses a hydroxyl group, which allows it to act as a reactive catalyst. This means it can be incorporated into the polymer matrix, potentially reducing volatile organic compound (VOC) emissions and odor in the final product. While

direct, head-to-head comparative data is limited, its structural features suggest it would also effectively catalyze the urethane formation.

Below is a table summarizing the typical performance characteristics of these catalysts in polyurethane foam production. Please note that the data for **2-Morpholinoethanol** is largely inferred based on its chemical structure and the performance of similar reactive amine catalysts, due to a lack of direct comparative studies in publicly available literature.

Parameter	2-Morpholinoethanol (Inferred)	N-methylmorpholine	Reference(s)
Catalyst Type	Reactive Amine Catalyst	Tertiary Amine Catalyst	[2][5]
Primary Catalytic Effect	Balanced Gelling/Blowing	Balanced Gelling/Blowing	[7]
Cream Time	10 - 20 s	12 - 18 s	[7]
Gel Time	65 - 95 s	60 - 90 s	[7]
Tack-Free Time	95 - 125 s	90 - 120 s	[7]
Rise Time	105 - 155 s	100 - 150 s	[7]
Special Features	Low odor, reactive (can be incorporated into the polymer matrix)	Well-established, good balance of properties	[2][3]

Experimental Protocol: Evaluation of Catalysts in Polyurethane Foam Production

Objective: To compare the catalytic activity of **2-Morpholinoethanol** and N-methylmorpholine in a model flexible polyurethane foam formulation.

Materials:

- Polyether polyol (e.g., 3000 MW triol)

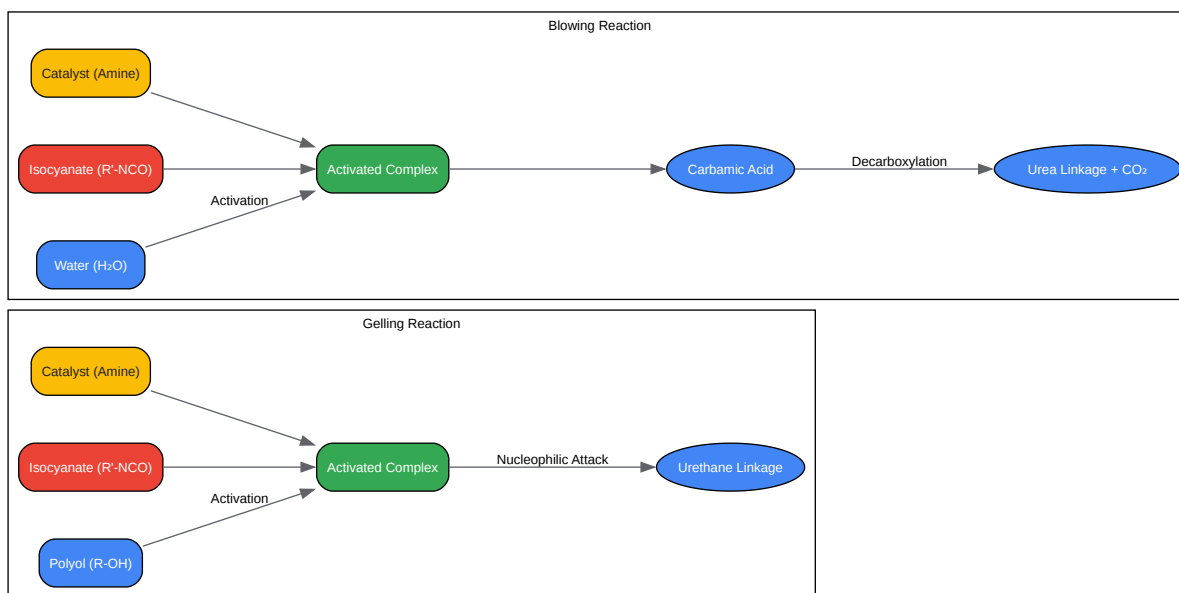
- Toluene diisocyanate (TDI) or Methylene diphenyl diisocyanate (MDI)
- Deionized water
- Silicone surfactant
- Catalyst: **2-Morpholinoethanol** or N-methylmorpholine
- Paper cups and wooden spatula
- Stopwatch

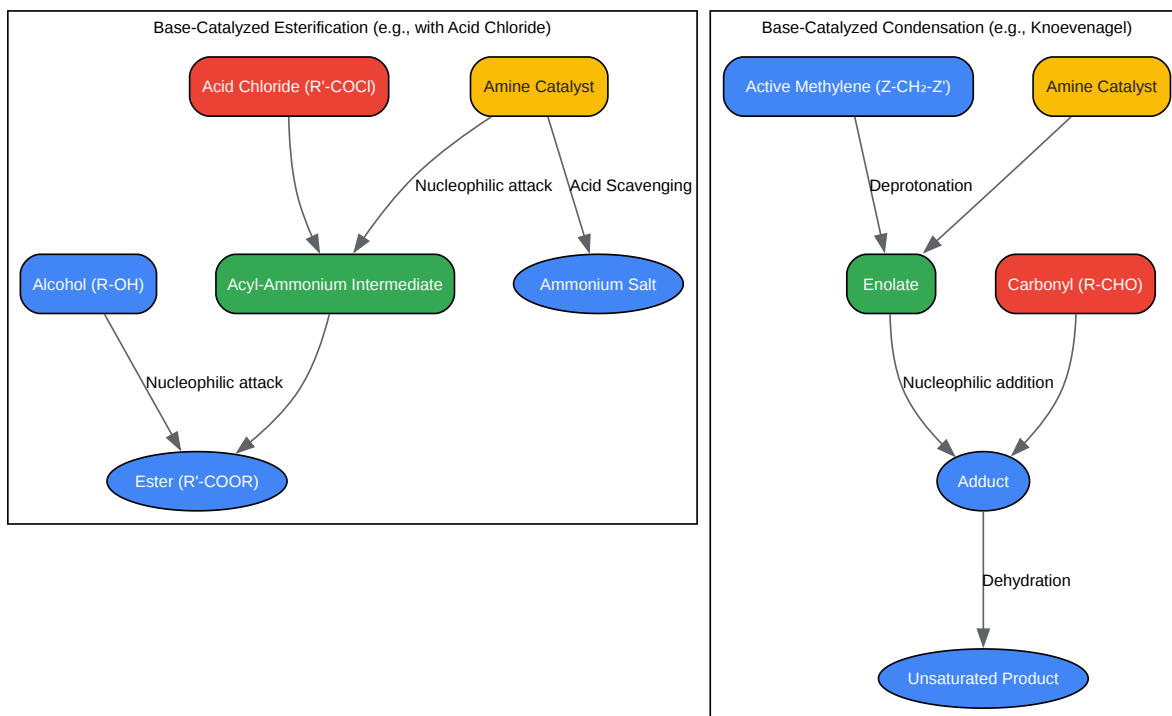
Procedure:

- In a paper cup, accurately weigh the polyether polyol, deionized water, and silicone surfactant.
- Add the specified amount of the amine catalyst (**2-Morpholinoethanol** or N-methylmorpholine) to the mixture and stir thoroughly with the wooden spatula for 30 seconds.
- Add the stoichiometric amount of isocyanate to the mixture.
- Immediately start the stopwatch and mix vigorously for 10 seconds.
- Observe and record the following parameters:
 - Cream Time: The time at which the mixture begins to foam and turn creamy.
 - Gel Time: The time at which fine, sticky strings of polymer can be drawn from the rising foam.
 - Tack-Free Time: The time at which the surface of the foam is no longer sticky to the touch.
 - Rise Time: The time at which the foam reaches its maximum height.
- Allow the foam to cure for at least 24 hours before evaluating its physical properties (e.g., density, compression set).

Catalytic Mechanism in Urethane Formation

The catalytic action of tertiary amines in polyurethane formation involves the activation of the isocyanate group or the polyol. The lone pair of electrons on the nitrogen atom of the amine catalyst interacts with the reactants, facilitating the nucleophilic attack of the hydroxyl group of the polyol on the electrophilic carbon of the isocyanate group.





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